molecular formula C8H11BrN2O2 B15271590 5-Bromo-3-(2-methoxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one

5-Bromo-3-(2-methoxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Katalognummer: B15271590
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: MVEZOCAIODLBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(2-methoxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

The synthesis of 5-Bromo-3-(2-methoxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated intermediates and methoxyethyl derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Analyse Chemischer Reaktionen

5-Bromo-3-(2-methoxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(2-methoxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(2-methoxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-3-(2-methoxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: This compound has similar bromine and methoxy groups but differs in its overall structure and functional groups.

    3-Bromo-2-methoxy-5-methylphenylboronic acid: Another compound with bromine and methoxy groups, used in different chemical reactions and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H11BrN2O2

Molekulargewicht

247.09 g/mol

IUPAC-Name

5-bromo-3-(2-methoxyethyl)-6-methylpyrimidin-4-one

InChI

InChI=1S/C8H11BrN2O2/c1-6-7(9)8(12)11(5-10-6)3-4-13-2/h5H,3-4H2,1-2H3

InChI-Schlüssel

MVEZOCAIODLBQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(C=N1)CCOC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.